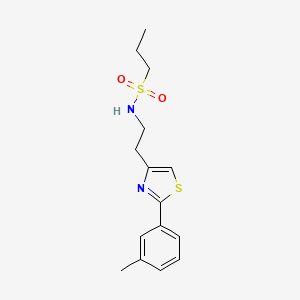

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S2/c1-3-9-21(18,19)16-8-7-14-11-20-15(17-14)13-6-4-5-12(2)10-13/h4-6,10-11,16H,3,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBGOEWWKARCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the m-tolyl and sulfonamide groups. One common synthetic route involves the reaction of m-tolylthiourea with α-halo ketones to form the thiazole ring. This intermediate is then reacted with ethyl bromide to introduce the ethyl group, followed by sulfonation with propane-1-sulfonyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and amines .

Scientific Research Applications

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the development of new materials and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The sulfonamide group can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.

Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

Biological Activity

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O2S2

- Molecular Weight : 324.46 g/mol

- CAS Number : 896608-77-8

The compound features a thiazole ring, which is integral to its biological activity. Thiazoles are known for their roles in various pharmacological applications, including antimicrobial and anticancer properties.

Biological Activity Overview

This compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic.

- Structure-activity relationship studies suggest that modifications in the thiazole ring can enhance antimicrobial properties.

-

Antifungal Activity :

- Research indicates that thiazole derivatives can inhibit fungal growth, making this compound a candidate for antifungal drug development.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation.

- The compound's ability to interfere with signaling pathways associated with tumor growth is under investigation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to enzymes, inhibiting their function. For instance, it may inhibit cyclooxygenase (COX), which plays a role in inflammation and cancer progression .

- Cell Signaling Pathways : By modulating key signaling pathways, the compound can suppress cancer cell growth and promote apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole Derivative | Antimicrobial |

| Ritonavir | Thiazole Derivative | Antiretroviral |

| Abafungin | Thiazole Derivative | Antifungal |

This compound can be compared with other thiazole derivatives like sulfathiazole and ritonavir, which have established roles in treating infections and viral diseases.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that modifications to the thiazole ring significantly enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at sub-micromolar levels.

-

Anticancer Research :

- In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

- Inflammation Models :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)propane-1-sulfonamide?

- Methodology : The synthesis typically involves coupling a thiazole intermediate with a sulfonamide precursor. For example:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromo-1-(m-tolyl)ethanone) .

- Step 2 : Alkylation of the thiazole with 2-chloroethylsulfonamide in the presence of a base (e.g., K₂CO₃) in acetone or DMF .

- Optimization : Yields improve with anhydrous conditions and controlled temperature (40–60°C).

Q. How is the compound characterized structurally?

- Techniques :

- NMR (¹H/¹³C): Assignments for sulfonamide protons (δ 2.8–3.2 ppm), thiazole C-2 (δ 160–165 ppm), and m-tolyl methyl (δ 2.3 ppm) .

- X-ray crystallography : Confirms planarity of the thiazole ring and sulfonamide geometry (bond angles: S–N–C ~115°) .

- Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight with <2 ppm error .

Q. What preliminary biological assays are used to evaluate its activity?

- In vitro models :

- Anticancer : MTT assays against HeLa, MCF-7, or A549 cell lines (IC₅₀ values reported in µM ranges) .

- Antimicrobial : Disk diffusion assays for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include reference drugs (e.g., cisplatin for anticancer, ampicillin for antimicrobial) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Approach :

- Replicate assays under standardized conditions (e.g., cell passage number, incubation time) .

- Purity validation : HPLC (>95% purity) to exclude interference from synthetic by-products .

- Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., tubulin for anticancer activity) .

Q. What strategies optimize multi-step synthesis yields?

- Variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | +20% vs. acetone |

| Catalyst | DBU (1,8-diazabicycloundec-7-ene) | Enhances alkylation efficiency |

| Temperature | 50°C (Step 2) | Avoids decomposition >60°C |

- Workflow : Use flow chemistry for scalable, reproducible synthesis .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Modifications :

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

- Sulfonamide : Replace propane-1-sulfonamide with cyclopropane sulfonamide to probe steric effects .

Q. What computational tools predict target interactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.